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molecular formula C11H8N2O2 B8340702 2-Hydroxy-7-pyrimidin-5-yl-cyclohepta-2,4,6-trien-1-one

2-Hydroxy-7-pyrimidin-5-yl-cyclohepta-2,4,6-trien-1-one

Cat. No. B8340702
M. Wt: 200.19 g/mol
InChI Key: KEXDFAOKANYWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06574704B1

Procedure details

And, if the obtained result at this step SP12 is yes, then the CPU 15 returns to the step SP10, and, after this time, repeats the loop of the steps SP10-SP11-SP12-SP10 until the negative result is obtained at the step SP12; in this way, the file data of all files which have been stored in the very “media set” and not yet copied are copied into the “media set” that is newly created.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SP10 SP11 SP12 SP10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1.C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1.COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.[CH3:47][C:48]([O:50][C:51]1[CH:58]=[C:57]([O:59][C:60]([CH3:62])=[O:61])[C:55](=[O:56])[C:54]([O:63][C:64]([CH3:66])=[O:65])=[C:53]([O:67][C:68]([CH3:70])=[O:69])[CH:52]=1)=[O:49].C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1>>[CH3:47][C:48]([O:50][C:51]1[CH:58]=[C:57]([O:59][C:60]([CH3:62])=[O:61])[C:55](=[O:56])[C:54]([O:63][C:64]([CH3:66])=[O:65])=[C:53]([O:67][C:68]([CH3:70])=[O:69])[CH:52]=1)=[O:49] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2
Step Two
Name
SP10 SP11 SP12 SP10
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2.COC1=CC=CC=C(C1=O)C2=CN=CN=C2.CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
negative result

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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